Estrone 17-Ethylene Ketal

Vue d'ensemble

Description

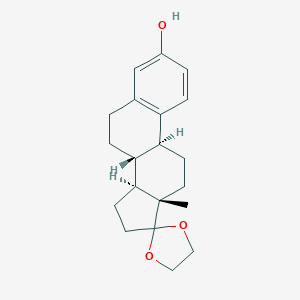

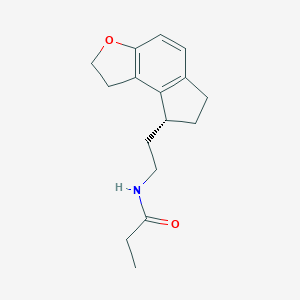

Estrone 17-Ethylene Ketal, also known as 3-Hydroxy-estra-1,3,5 (10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal, is a biochemical used in proteomics research . It is a Protected Estrone (E889050) used in the preparation of A-ring substituted estrogen derivatives as antitumor agents .

Synthesis Analysis

The synthesis of Estrone 17-Ethylene Ketal involves the acetalization and ketalization of aldehydes and ketones with alcohols . This process proceeds smoothly in the presence of 0.1 mol % acid, without removing water . The process has many merits, such as commercial available catalysts with low cost and low loadings (as low as 0.03 mol %), quite a broad substrate scope (including various aldehydes, ketones, acid-sensitive substrates, and diols), a wide range of reaction temperature (−60 to 50 °C), high yields, large-scale preparation, environmental friendliness, and simple work-up procedure .

Molecular Structure Analysis

The molecular formula of Estrone 17-Ethylene Ketal is C20H26O3 . Its molecular weight is 314.42 g/mol . The structure of Estrone 17-Ethylene Ketal is composed of 17 carbon-carbon bonds arranged as four fused rings (three cyclohexane rings and a cyclopentane ring) .

Chemical Reactions Analysis

Estrone 17-Ethylene Ketal is involved in the enantioselective Diels−Alder reaction promoted by an amidinium catalyst as efficiently as by a traditional Ti-TADDOLate Lewis acid . This reaction is one of the most useful methods for the protection of aldehydes/ketones .

Physical And Chemical Properties Analysis

Estrone 17-Ethylene Ketal is a solid substance that should be stored at room temperature . Its molecular weight is 314.42 g/mol and its molecular formula is C20H26O3 .

Applications De Recherche Scientifique

Proteomics Research

Estrone 17-Ethylene Ketal is utilized in proteomics , the study of proteomes and their functions. This compound is used as a biochemical tool to understand protein interactions and modifications, which is crucial for deciphering complex biological processes .

Analytical Method Development

In pharmaceutical research, Estrone 17-Ethylene Ketal is employed for analytical method development . It’s used to establish protocols for detecting and quantifying this compound in various matrices, which is essential for drug development and quality control .

Material Science

Researchers leverage the unique molecular structure of Estrone 17-Ethylene Ketal to create novel materials. Its properties allow for the exploration of materials with tailored characteristics, such as improved thermal stability, mechanical strength, or optical performance .

Antitumor Agents

Estrone 17-Ethylene Ketal serves as a precursor in the synthesis of A-ring substituted estrogen derivatives . These derivatives are being studied for their potential use as antitumor agents, offering new avenues in cancer treatment .

Safety and Hazards

Estrone 17-Ethylene Ketal may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Orientations Futures

Mécanisme D'action

Target of Action

Estrone 17-Ethylene Ketal is a derivative of Estrone . Estrone, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .

Mode of Action

Estrone enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of estrone .

Biochemical Pathways

Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol

Result of Action

The molecular and cellular effects of Estrone 17-Ethylene Ketal’s action would be expected to be similar to those of estrone, given its structural similarity. Estrone, being an estrogen, plays a crucial role in the regulation of the menstrual cycle and the development of secondary sexual characteristics in females . It also has important effects on bone density, cardiovascular health, and brain function .

Action Environment

The action, efficacy, and stability of Estrone 17-Ethylene Ketal can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proteins and lipids, can affect the compound’s bioavailability and action . Additionally, factors such as pH, temperature, and the presence of other drugs or substances can also impact the compound’s stability and efficacy .

Propriétés

IUPAC Name |

(8'R,9'S,13'S,14'S)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYONAIDRKGWBX-YRXWBPOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone 17-Ethylene Ketal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper "Bis-hydroxymethylation and Bis-imidazolylmethylation of Estrogens"?

A1: This research paper investigates the direct addition of bis-hydroxymethyl and bis-imidazolylmethyl groups to various estrogens, including estrone 17-ethylene ketal. The researchers successfully demonstrated two methods for this modification:

- Bis-hydroxymethylation: Treating estrone 17-ethylene ketal with paraformaldehyde and sodium hydroxide in dioxane at 50-55°C resulted in the addition of two hydroxymethyl (-CH2OH) groups to the molecule. []

- Bis-imidazolylmethylation: This modification was achieved by reacting estrone 17-ethylene ketal with paraformaldehyde and imidazole at 130-140°C or by reacting the bis-hydroxymethylated estrone 17-ethylene ketal with imidazole. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)